Vitamin K1 chromenol

Descripción general

Descripción

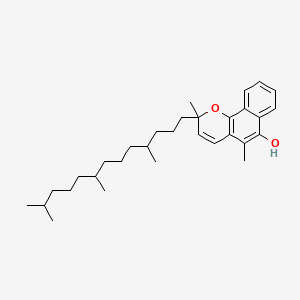

Vitamin K1 chromenol, also known as phylloquinone, is a fat-soluble vitamin that plays a crucial role in the synthesis of blood clotting factors. It is primarily found in green leafy vegetables and is essential for maintaining proper blood coagulation and bone health. The compound is characterized by its 2-methyl-1,4-naphthoquinone structure with a phytyl side chain at the 3-position .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Vitamin K1 chromenol typically involves the condensation of 2-methyl-1,4-naphthoquinone with phytol. The reaction is carried out under acidic conditions, often using a Lewis acid catalyst such as aluminum chloride. The process involves the formation of a carbon-carbon bond between the naphthoquinone and the phytol side chain .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes the extraction of phytol from natural sources, followed by its condensation with 2-methyl-1,4-naphthoquinone. The final product is purified using techniques such as crystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Vitamin K1 chromenol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various quinone derivatives.

Reduction: Reduction of this compound leads to the formation of hydroquinone derivatives.

Substitution: The phytyl side chain can undergo substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted naphthoquinones.

Aplicaciones Científicas De Investigación

Identification and Characterization

Vitamin K1 chromenol is produced when vitamin K1 is introduced into plasma or serum across various species. Its identification involved comparing its ultraviolet (UV) and mass spectra with synthetic samples, confirming its unique characteristics. Notably, it decomposes in aqueous solutions, leading to various products and indicating potential enzyme-catalyzed formation processes .

Photochemical Reactions

Research has shown that this compound undergoes significant photochemical reactions. These reactions are essential for understanding its behavior under light exposure, which can influence its stability and reactivity. For instance, studies using picosecond pump-probe spectroscopy have detailed the photoreactions of vitamin K1 and its derivatives, highlighting the formation of new photoproducts when exposed to specific wavelengths of light .

Nutritional Analysis

This compound's role in nutrition has been investigated through advanced analytical methods. High-performance liquid chromatography (HPLC) techniques have been employed to determine the presence of vitamin K1 isomers in various foods. This research is crucial for evaluating dietary sources of vitamin K and understanding its bioavailability in different food matrices .

Therapeutic Applications

This compound has potential therapeutic applications, particularly in addressing conditions related to vitamin K deficiency. It has been noted for its role in managing hypoprothrombinemia, a condition characterized by low levels of prothrombin due to insufficient vitamin K. Clinical studies indicate that vitamin K1 supplementation can effectively restore prothrombin levels in patients undergoing anticoagulant therapy or those with malabsorption syndromes .

Antioxidant Properties

Emerging research suggests that this compound may possess antioxidant properties, contributing to cellular protection against oxidative stress. This aspect is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role. The ability of vitamin K derivatives to scavenge free radicals could open avenues for their use in preventive health strategies .

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Case Study 1: A clinical trial demonstrated that supplementation with vitamin K1 significantly improved coagulation parameters in patients with chronic liver disease, emphasizing the importance of adequate vitamin K levels for maintaining hemostasis.

- Case Study 2: Research on dietary sources revealed that certain foods rich in vitamin K1 also contained notable amounts of its chromenol form, suggesting that dietary intake could influence overall health outcomes.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Identification | Characterization through UV and mass spectrometry; enzyme-catalyzed formation evidence |

| Photochemical Reactions | Insights into stability and reactivity under light exposure |

| Nutritional Analysis | HPLC methods for assessing food sources and bioavailability |

| Therapeutic Applications | Management of hypoprothrombinemia and potential therapeutic roles |

| Antioxidant Properties | Potential role in cellular protection against oxidative stress |

Mecanismo De Acción

Vitamin K1 chromenol acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which catalyzes the carboxylation of glutamate residues in specific proteins. This carboxylation is essential for the activation of blood clotting factors II, VII, IX, and X. The compound binds to the enzyme and facilitates the transfer of carbon dioxide to the glutamate residues, converting them into gamma-carboxyglutamate. This modification allows the clotting factors to bind calcium ions, which is necessary for their activation and function .

Comparación Con Compuestos Similares

Vitamin K2 (Menaquinone): Similar structure but with an isoprenyl side chain instead of a phytyl side chain. It has a longer half-life and is more effective in bone health.

Vitamin K3 (Menadione): Lacks a side chain and is water-soluble.

Uniqueness: Vitamin K1 chromenol is unique due to its specific role in blood clotting and its presence in dietary sources. Unlike Vitamin K2, which is produced by bacteria in the gut, Vitamin K1 is primarily obtained from plant sources. Its specific structure allows it to be efficiently utilized by the body for the synthesis of clotting factors .

Actividad Biológica

Vitamin K1 chromenol, a metabolite derived from phylloquinone (vitamin K1), has garnered attention for its potential biological activities and implications in various physiological processes. This article delves into the biological activity of this compound, highlighting its metabolic pathways, interactions, and effects on health.

Overview of this compound

This compound is formed when vitamin K1 is introduced to plasma or serum, undergoing enzymatic conversion. This compound has been identified through various analytical techniques including UV and mass spectrometry, demonstrating distinct spectral characteristics that differentiate it from its parent compound, vitamin K1 .

Metabolic Pathways

The metabolism of this compound involves several enzymatic reactions. Upon administration, vitamin K1 undergoes conversion primarily in the liver, where it is transformed into various metabolites including this compound. The enzymatic pathways involved in this conversion are not entirely elucidated but suggest a complex interaction with gamma-carboxylase enzymes that facilitate the carboxylation of glutamic acid residues in proteins, crucial for blood coagulation and bone metabolism .

1. Coagulation and Bone Health

This compound plays a critical role in the synthesis of vitamin K-dependent proteins that are essential for blood coagulation. It acts as a cofactor for gamma-carboxylase, which modifies specific proteins to enable calcium binding, thus facilitating normal clotting functions . Additionally, studies suggest that vitamin K1 and its metabolites may influence bone health by regulating osteocalcin levels, a protein involved in bone mineralization .

2. Vascular Health

This compound has been implicated in preventing vascular calcification. Its role in modulating matrix Gla protein (MGP) activity is vital for inhibiting calcification in vascular tissues . This suggests that adequate levels of vitamin K metabolites may be protective against cardiovascular diseases.

3. Cell Proliferation and Cancer

Emerging research indicates that vitamin K compounds may influence cell proliferation and apoptosis. This compound's interaction with signaling pathways involved in cell growth could have implications for cancer treatment, although further studies are needed to clarify these effects .

Case Studies and Clinical Trials

Recent studies have explored the effects of vitamin K1 and its metabolites on various health parameters:

- Bone Density : A clinical trial demonstrated that supplementation with vitamin K2 (menaquinone) improved bone mineral density in postmenopausal women, suggesting potential parallels with this compound's effects on bone health .

- Cardiovascular Health : Research indicates that higher dietary intake of vitamin K is associated with reduced arterial stiffness and lower risk of cardiovascular disease, reinforcing the importance of vitamin K metabolites like chromenol .

Comparative Analysis of Vitamin K Compounds

| Compound | Source | Biological Activity | Key Findings |

|---|---|---|---|

| Vitamin K1 | Green leafy vegetables | Blood coagulation; Bone metabolism | Essential for carboxylation of clotting factors |

| Vitamin K2 | Fermented foods | Bone health; Cardiovascular protection | Improves bone density; Reduces arterial calcification |

| This compound | Metabolite from Vitamin K1 | Potential anti-cancer effects; Vascular health | Emerging role in cell signaling; Inhibition of vascular calcification |

Propiedades

IUPAC Name |

2,5-dimethyl-2-(4,8,12-trimethyltridecyl)benzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-31(6)21-19-26-25(5)29(32)27-17-7-8-18-28(27)30(26)33-31/h7-8,17-19,21-24,32H,9-16,20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEMAIWRPCYZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C3=C1C=CC(O3)(C)CCCC(C)CCCC(C)CCCC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955606 | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34044-00-3 | |

| Record name | Vitamin K1 chromenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034044003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-2-(4,8,12-trimethyltridecyl)-2H-naphtho[1,2-b]pyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.